1-Azido-3-fluoro-2-nitrobenzene
Description
Properties
Molecular Formula |
C6H3FN4O2 |
|---|---|
Molecular Weight |
182.11 g/mol |
IUPAC Name |
1-azido-3-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C6H3FN4O2/c7-4-2-1-3-5(9-10-8)6(4)11(12)13/h1-3H |
InChI Key |
METKBMVDFPVNJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])N=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Key Attributes of Selected Aryl Azides
Reactivity and Stability
- Electron-Withdrawing Effects : The nitro group in this compound strongly withdraws electrons, polarizing the azide group and increasing its reactivity in cycloaddition reactions compared to analogs like 1-azido-4-fluorobenzene (2c), which lacks a nitro substituent .
- Thermal Stability : The trifluoromethyl group in 1-Azido-2-(trifluoromethyl)benzene enhances stability due to fluorine's electronegativity, making it safer for large-scale synthesis compared to nitro-containing analogs .
Preparation Methods
Synthesis of 3-Fluoro-2-nitroaniline Precursor
The preparation of 3-fluoro-2-nitroaniline, the critical intermediate, typically begins with nitration of 3-fluoroaniline. Nitration occurs preferentially at the para position relative to the amino group due to its strong activating nature, yielding 3-fluoro-4-nitroaniline. However, achieving the desired 2-nitro isomer requires alternative strategies, such as directed ortho-metallation or protection/deprotection sequences. For instance, fluorination of 2-nitroaniline via halogen exchange under acidic conditions has been reported, though yields remain moderate (60–70%).
Alternative Pathways: Nucleophilic Aromatic Substitution
While less common, nucleophilic aromatic substitution (SNAr) offers a single-step route to this compound under specific conditions. This method exploits the activation of the benzene ring by the nitro group, enabling displacement of a leaving group (e.g., chloride) by sodium azide.
Substrate Preparation: 1-Chloro-3-fluoro-2-nitrobenzene
The synthesis of 1-chloro-3-fluoro-2-nitrobenzene is achieved via chlorination of 3-fluoro-2-nitroaniline using tert-butyl hypochlorite (t-BuOCl) in dichloromethane. The reaction proceeds via in situ generation of an N-chloro intermediate, which undergoes thermal decomposition to release HCl and yield the aryl chloride.
Azide Displacement
Treatment of 1-chloro-3-fluoro-2-nitrobenzene with excess sodium azide in dimethylformamide (DMF) at 120°C for 12 hours results in substitution of the chloride with an azide group. The high polarity of DMF stabilizes the transition state, while elevated temperatures overcome the deactivating effects of the nitro group.
Optimization Data:
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Solvent | DMF |
| Reaction Time | 12 hours |
| Yield | 65–70% |
Limitations:
-
Requires harsh conditions due to the nitro group’s deactivating influence.
-
Competing side reactions (e.g., reduction of the nitro group) may occur.
Industrial-Scale Production Considerations
Scalable synthesis of this compound demands careful attention to safety and cost-efficiency. Diazotization-azide substitution remains the preferred industrial method due to its reproducibility and moderate reagent costs. Key adaptations for large-scale production include:
Continuous Flow Reactors
Replacing batch processing with continuous flow systems minimizes risks associated with diazonium salt accumulation, which can decompose explosively. A tubular reactor setup with precise temperature control (-5°C) and in-line quenching of excess nitrite has demonstrated a 20% increase in yield compared to batch methods.
Solvent Recycling
Ethanol-water mixtures used in azide substitution are distilled and reused, reducing waste generation. Industrial trials report a solvent recovery rate of 85–90% without compromising reaction efficiency.
Comparative Analysis of Methods
The table below summarizes the advantages and limitations of the two primary synthetic routes:
| Method | Yield (%) | Cost | Safety Concerns | Scalability |
|---|---|---|---|---|
| Diazotization-Azide | 75–85 | Moderate | Diazonium instability | High (with flow) |
| SNAr | 65–70 | High | High-temperature | Moderate |
Emerging Technologies: Photochemical Activation
Recent advances in photoredox catalysis have enabled the synthesis of aryl azides under milder conditions. Irradiation of 3-fluoro-2-nitroaniline with visible light in the presence of a ruthenium-based catalyst (e.g., Ru(bpy)₃²⁺) and trimethylsilyl azide (TMSN₃) generates the target compound at 50°C with 70–75% yield . While still experimental, this approach eliminates the need for diazonium intermediates, enhancing safety profiles.
Q & A
Q. What are the key synthetic routes for 1-Azido-3-fluoro-2-nitrobenzene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. A common approach includes:
Nitration : Introduce the nitro group at the ortho position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
Fluorination : Replace a halogen (e.g., chlorine) with fluorine via nucleophilic aromatic substitution (NAS) using KF or CsF in polar aprotic solvents (e.g., DMF) at 80–100°C .
Azidation : Introduce the azido group via diazotization followed by treatment with NaN₃, ensuring strict temperature control (0–10°C) to prevent decomposition .
Critical Parameters : Excess fluorinating agents improve substitution efficiency, while azide stability requires inert atmospheres (N₂/Ar) and light avoidance.
Q. How should researchers characterize this compound to confirm purity and structure?
- Methodological Answer : Use a multi-technique approach:
- Spectroscopy :
- ¹H/¹⁹F NMR : Confirm substituent positions via coupling patterns (e.g., meta-fluoro and para-nitro splitting). For example, the fluorine atom at position 3 causes distinct splitting in adjacent protons .
- IR Spectroscopy : Identify azide (2100–2150 cm⁻¹) and nitro (1520–1350 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (calc. for C₆H₃FN₄O₂: 182.02 g/mol) .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% for research-grade material) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Explosivity Risk : Azides are shock-sensitive. Use blast shields, minimize quantities, and avoid grinding .
- Toxicity : Wear PPE (nitrile gloves, goggles) and work in a fume hood to prevent inhalation/contact.
- Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent photodegradation and moisture ingress .
Advanced Research Questions
Q. How can computational chemistry optimize the reactivity of this compound in click chemistry applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict regioselectivity in Huisgen cycloadditions. The LUMO of the azide group interacts with alkyne HOMOs, with electron-withdrawing groups (e.g., -NO₂, -F) accelerating reactivity .
- Solvent Effects : Simulate solvent polarity (e.g., DMSO vs. THF) using COSMO-RS models to optimize reaction rates .
- Example : A 2025 study showed that fluorination at position 3 increases azide electrophilicity by 15% compared to non-fluorinated analogs .
Q. What strategies resolve contradictions in reported bioorthogonal labeling efficiencies of azido derivatives?
- Methodological Answer :
- Controlled Variables : Standardize reaction conditions (pH, temperature, catalyst concentration) across studies. For example, Cu(I) catalyst purity significantly impacts triazole yields .
- Orthogonal Validation : Use fluorescence quenching assays and LC-MS/MS to cross-verify labeling efficiency. A 2024 study identified competing side reactions (e.g., nitro reduction) as a major source of variability .
- Meta-Analysis : Compare datasets using multivariate regression to isolate substituent effects (e.g., fluoro vs. chloro) on reaction kinetics .
Q. How can researchers design derivatives of this compound for enhanced antimicrobial activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the nitro group with sulfonamides or quaternary ammonium moieties to improve membrane penetration .
- Click Chemistry Libraries : Generate triazole derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and screen against Gram-positive/negative bacteria. A 2025 study reported MIC values of 2–8 µg/mL for triazole analogs .
- Mechanistic Studies : Use fluorescence microscopy to track cellular uptake and nitroreductase-triggered activation in bacterial biofilms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
